molecular formula C17H13N5O B1370916 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 330786-24-8

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1370916
M. Wt: 303.32 g/mol
InChI Key: YYVUOZULIDAKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C17H13N5O and a molecular weight of 303.32 . It is a derivative of the pyrazolo[3,4-d]pyrimidin class of compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves the use of amines and an acid-catalyzed chemo-selective C-4 substitution of the pyrazolo[3,4-d]pyrimidine (7-deazapurine) ring . A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones was developed, performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines .


Molecular Structure Analysis

The molecular structure of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazolo[3,4-d]pyrimidin-4-amine core with a phenoxyphenyl group attached at the 3-position .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 475.6±45.0 °C and a predicted density of 1.41±0.1 g/cm3 . The pKa is predicted to be 3.28±0.40 .

Scientific Research Applications

Synthesis and Antibacterial Properties

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized for potential antibacterial applications. These compounds have shown significant antibacterial activity, making them of interest in medical research and pharmaceutical development (Rahmouni et al., 2014).

Molecular Structure and Electronic Properties

Studies involving electronic structure calculations and vibrational assignments of similar pyrazolo[3,4-d]pyrimidine derivatives have been conducted. These studies focus on understanding the molecular electrostatic potentials, HOMO-LUMO gaps, and reactivity, which are crucial for the compound's potential biological and chemical applications (Shukla et al., 2015).

Synthesis of Hybrid Compounds

Hybrid compounds involving 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized, showcasing the compound's versatility in forming new structures with potential biological activities (Noh et al., 2020).

Anticancer Activity

Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and tested for their antitumor activity. These compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma cells (Abdellatif et al., 2014).

Enzyme Inhibition Properties

Studies on pyrazolo[3,4‐d]pyrimidine derivatives have explored their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase. These properties are significant for potential therapeutic applications in neurodegenerative diseases and other disorders (Aydin et al., 2021).

Microwave-Assisted Synthesis

Research has been conducted on efficient synthesis methods for pyrazolo[3,4-d]pyrimidin-4-ones, including microwave-assisted techniques. Such methods highlight the compound's accessibility for various research and development purposes (Ng et al., 2022).

Anti-Inflammatory and Anti-Cancer Activities

Some pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory and anti-cancer activities. These activities have been studied under various synthetic conditions, indicating the compound's potential in pharmaceutical research (Kaping et al., 2016).

properties

IUPAC Name

3-(4-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10H,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVUOZULIDAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

330786-24-8
Record name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP2LL98299
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
23
Citations
A Wang, X Li, C Chen, H Wu, Z Qi, C Hu… - Journal of Medicinal …, 2017 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of our previous study that ibrutinib (9) exhibited …
Number of citations: 33 pubs.acs.org
X Li, A Wang, K Yu, Z Qi, C Chen, W Wang… - Journal of Medicinal …, 2015 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of the structure of PCI-32765 (ibrutinib), a BTK …
Number of citations: 30 pubs.acs.org
D Joshi, R Bahekar, S Soman, P Jadav, D Patel… - Bioorganic …, 2023 - Elsevier
To discover the best-in-class Bruton’s Tyrosine Kinase (BTK) inhibitors, for th treatment of autoimmune disorders like cancer (B-Cell Lymphoma (BCL)) and rheumatoid arthritis (RA), in …
Number of citations: 1 www.sciencedirect.com
B Mondal, A Bali, T Sharma - European Journal of Mass …, 2023 - journals.sagepub.com
The anticancer drug ibrutinib was subjected to stress degradation studies under the ICH-prescribed hydrolytic, photolytic, oxidative and thermal stress conditions, and its degradation …
Number of citations: 3 journals.sagepub.com
J Alfaro, FP de Arce, S Belmar, G Fuentealba… - … of Pharmacology and …, 2017 - ASPET
Although new targeted therapies, such as ibrutinib and idelalisib, have made a large impact on non-Hodgkin’s lymphoma (NHL) patients, the disease is often fatal because patients are …
Number of citations: 6 jpet.aspetjournals.org
S Jaime-Figueroa, AD Buhimschi, M Toure… - Bioorganic & medicinal …, 2020 - Elsevier
A new series of Proteolysis Targeting Chimeras (PROTACs) targeting Bruton's Tyrosine Kinase (BTK) was synthesized, with the goal of improving the pharmacokinetic properties of our …
Number of citations: 68 www.sciencedirect.com
F Ran, Y Liu, G Zhao - Medicinal Chemistry Research, 2022 - Springer
Abstract Development of Bruton’s tyrosine kinase (BTK) inhibitors is of great value and significance in the treatment of B-cell malignancies and autoimmune diseases. Herein, a novel …
Number of citations: 5 link.springer.com
F Ran, Y Liu, M Liu, D Zhang, P Wang, J Dong… - Bioorganic …, 2019 - Elsevier
Bruton’s tyrosine kinase (BTK) is a key regulator of B-cell receptor (BCR) signaling pathway and takes effect in the regulation of B-cell activation, survival, proliferation and differentiation…
Number of citations: 19 www.sciencedirect.com
A Turetsky, E Kim, RH Kohler, MA Miller… - Scientific Reports, 2014 - nature.com
A number of Bruton's tyrosine kinase (BTK) inhibitors are currently in development, yet it has been difficult to visualize BTK expression and pharmacological inhibition in vivo in real time. …
Number of citations: 74 www.nature.com
A Turetsky - 2014 - search.proquest.com
As new therapeutic targets and drugs are discovered for B-cell lymphoma and other cancers, companion diagnostics are also needed to determine target engagement, therapeutic …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.